![molecular formula C6H4F3NO2S B2412270 2-(2,2,2-Trifluoroethyl)thiazole-4-carboxylic acid CAS No. 1179338-11-4](/img/structure/B2412270.png)
2-(2,2,2-Trifluoroethyl)thiazole-4-carboxylic acid
Overview
Description
“2-(2,2,2-Trifluoroethyl)thiazole-4-carboxylic acid” is a chemical compound with the molecular formula C6H4F3NO2S . It is related to thiazoles, which are an important class of five-membered heterocyclic compounds .
Molecular Structure Analysis
The molecular structure of “2-(2,2,2-Trifluoroethyl)thiazole-4-carboxylic acid” involves a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Scientific Research Applications
- Unique Properties : H-phosphonates exhibit tautomerism between the P(III) phosphite form and the P(V) H-phosphonate form, allowing them to act as nucleophiles or electrophiles .
- Applications : H-phosphonates find use as building blocks for various compounds, including aminophosphonates, bisphosphonates, nucleotides, and catalysts .
- Transesterification Reaction : BTFEP (bis(2,2,2-trifluoroethyl)phosphonate) serves as a promising starting material for transesterification reactions. It enables the synthesis of hetero-substituted and cyclic H-phosphonates .
- Advantages : Short reaction times and stoichiometric alcohol requirements make this method attractive for synthetic applications .
- Mechanistic Insights : Transition state models help explain the reaction pathways and product formation .
- BTFEP has been used in the synthesis of bis(2,2,2-trifluoroethyl) phosphorochloridate and mono- and diesters of phosphorous acid .
Organophosphorus Chemistry
Alternative Synthesis Methods
Microwave-Assisted Synthesis
Transition State Models
Bis(2,2,2-trifluoroethyl) Phosphite
Related Compounds
Mechanism of Action
Target of Action
A compound with a similar structure, 4-(2,2,2-trifluoroethyl)-l-phenylalanine, is known to target the tyrosine–trna ligase in humans . This enzyme plays a crucial role in protein synthesis by catalyzing the attachment of tyrosine to its corresponding tRNA molecule.
Mode of Action
Compounds with trifluoroethyl groups are known to exhibit stronger acidic character compared to their non-fluorinated counterparts due to the electronegativity of the trifluoromethyl group . This property could potentially influence the interaction of the compound with its targets.
Biochemical Pathways
It’s worth noting that trifluoroethyl-containing compounds have been used in the synthesis of various cyclic h-phosphonates and hetero-substituted dialkyl h-phosphonates . These compounds are known to play roles in a variety of biochemical processes.
Pharmacokinetics
For instance, trifluoroethanol, a compound with a trifluoroethyl group, is known to be a profound respiratory depressant .
Action Environment
It’s known that trifluoroethyl-containing compounds are generally stable and resistant to decomposition in the presence of strong bases .
properties
IUPAC Name |
2-(2,2,2-trifluoroethyl)-1,3-thiazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3NO2S/c7-6(8,9)1-4-10-3(2-13-4)5(11)12/h2H,1H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DICGJUGOJVDBRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)CC(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,2,2-Trifluoroethyl)thiazole-4-carboxylic acid | |
CAS RN |
1179338-11-4 | |
Record name | 2-(2,2,2-trifluoroethyl)-1,3-thiazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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